1,2,4-Trimethylbenzene

Beschreibung

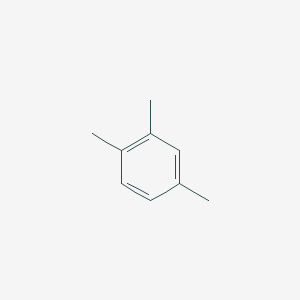

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHJZXXIDMPWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021402 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,4-trimethylbenzene appears as a liquid. Flash point near 130 °F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

334.4 °F at 760 mmHg (USCG, 1999), 168.89 °C, 169 °C, 337 °F | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

111 °F (USCG, 1999), 44 °C, 112 °F (44 °C) (Closed cup), 44 °C c.c., 112 °F | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.006 % (NIOSH, 2023), Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether, In water, 57 mg/L at 25 °C, 0.057 mg/mL at 25 °C, Solubility in water: very poor, 0.006% | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.889 (USCG, 1999) - Less dense than water; will float, 0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C, Relative density (water = 1): 0.88, 0.88 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.15 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.9 mmHg (USCG, 1999), 2.1 [mmHg], 2.10 mm Hg at 25 °C, (56 °F): 1 mmHg | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

95-63-6 | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudocumene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/124-trimethylbenzene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34X0W8052F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene, 1,2,4-trimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC32BC48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-47.2 °F (USCG, 1999), -43.77 °C, Heat of fusion at melting point= 1.3192X10+7 J/kmol; Liquid Molar Volume= 0.137779 cu m/kmol., -43.8 °C, -44 °C, -77 °F | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,2,4-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2,4-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0638.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Occurrence and Distribution of 1,2,4 Trimethylbenzene

Natural Occurrence and Sources

1,2,4-Trimethylbenzene, also known as pseudocumene, is a naturally occurring aromatic hydrocarbon. wikipedia.org Its presence in the environment is a result of both natural processes and anthropogenic activities.

This compound is a natural constituent of petroleum crude oil and coal tar. epa.govca.govca.gov It is one of the many complex organic compounds that make up these fossil fuels. health.state.mn.us The concentration of this compound in petroleum can be around 3%. wikipedia.org

During the refining of petroleum, this compound is a significant component of a distillation fraction known as the C9 aromatic fraction. epa.govepa.gov This fraction consists of aromatic hydrocarbons with nine carbon atoms. epa.gov Typically, this compound constitutes about 40% of this C9 fraction. epa.govny.gov While a large portion of the C9 fraction is not isolated and is added to gasoline, a smaller amount is recovered for other industrial uses. epa.gov

Anthropogenic Emissions and Sources

Human activities, particularly industrial processes, are significant contributors to the release of this compound into the environment.

Petroleum refineries are a primary source of this compound emissions. ca.gov The compound is produced during the refining process as part of the C9 aromatic hydrocarbon fraction. epa.govny.gov Emissions can occur from various points within a refinery, including storage tanks, wastewater treatment units, and fugitive emissions from equipment. nih.gov One study estimated total Volatile Organic Compound (VOC) emissions from a petroleum refinery plant to be 1132.1 tons per year, with storage tanks being the largest contributor. nih.gov

Nonferrous foundries, which are involved in the casting of metals, have also been identified as a source of this compound emissions. ca.gov The emissions are generated during the metal pouring process. Research conducted by the American Foundryman's Society has quantified the emission rates of various compounds from foundries, including this compound.

Table 1: Emission Factors for this compound from Pouring in a Nonferrous Foundry

| Casting Type | Emission Factor (lb of this compound / ton of iron poured) |

| Clutch Housing | 0.000285 |

| Bearing Cap | 0.000404 |

| Block | 0.000191 |

| Average | 0.000293 |

Source: Adapted from Foundry Process Emission Factors, 1999. epa.gov

Table 2: Individual Volatile Organic Compound Emissions from a Pre-Production Foundry

| Compound | Average Emission Rate (lb/ton of metal poured) |

| This compound | 0.0007 |

| Benzene (B151609) | 0.0061 |

| Toluene (B28343) | 0.0031 |

| m,p-Xylene | 0.0019 |

| o-Xylene | 0.0007 |

| Ethyl Benzene | 0.0005 |

| Naphthalene | 0.0011 |

| Acetaldehyde | 0.0087 |

| 2-Methylnaphthalene | 0.0005 |

| 1-Methylnaphthalene | 0.0002 |

| Formaldehyde | 0.0017 |

Source: Adapted from Baseline Testing Emission Results Pre-Production Foundry, 1999. amazonaws.com

Industrial Manufacturing Processes

Manufacturers of Miscellaneous Plastics Products

The manufacturing of miscellaneous plastics products is a notable source of this compound emissions. aip.org This is primarily because this compound is a major component of the C9 aromatic hydrocarbon fraction, which is produced in large quantities by petroleum refineries. ca.govepa.gov This C9 fraction is used to create protective surface coatings and other materials used in the plastics industry. ca.govepa.gov In California, manufacturers of miscellaneous plastics products are among the primary sources that have reported emissions of this compound. aip.org The total emissions of this compound from stationary sources in California, which includes this sector, are estimated to be at least 52,000 pounds per year. ca.gov

Table 1: Estimated Annual Emissions of this compound from Stationary Sources in California

| Source Category | Estimated Annual Emissions (lbs/year) |

| All Stationary Sources (including plastics) | ≥ 52,000 |

Steel-Making Facilities

Integrated iron and steel manufacturing facilities are significant sources of this compound emissions. A study measuring the VOC constituents of four key processes within such a facility—cokemaking, sintering, hot forming, and cold forming—identified this compound as one of the predominant VOC species. umweltbundesamt.de

The sintering process, in particular, was found to have a notable emission factor for this compound, exceeding 9 grams per tonne of product. umweltbundesamt.de Aromatic compounds, including this compound, were the most prevalent VOC group, making up 45-70% of the VOC concentration in stack exhaust and workplace air within the steel facility. umweltbundesamt.de

Table 2: Emission Factor for this compound from the Sintering Process in an Integrated Iron and Steel Facility

| Process | Compound | Emission Factor ( g/tonne-product ) |

| Sintering | This compound | > 9 |

Coal-Fired Power Stations

Coal-fired power stations are recognized as a source of this compound emissions. The compound occurs naturally in coal tar and petroleum. ca.govclimatiq.ioin.gov During the combustion of coal, various volatile organic compounds are released into the atmosphere. Research has identified this compound as a constituent of the emissions from the combustion of hard coal in power stations.

Table 3: Concentration of this compound in Hard Coal Combustion Emissions at Power Stations

| Fuel Type | Compound | Concentration (% by weight) |

| Hard Coal | This compound | 2.770 - 4.340 |

Automotive and Transportation Emissions

Component of Gasoline and Emissions from Gasoline-Powered Vehicles

This compound is a significant component of gasoline. in.gov It is a major constituent of the C9 aromatic fraction, a product of petroleum refining that is widely used as a gasoline additive. ca.gov As a result, emissions from gasoline-powered vehicles are a major anthropogenic source of this compound in the environment. The compound is released both through the evaporation of unburned gasoline and in vehicle exhaust. copernicus.org One study found that unburned gasoline in the summertime contained 3.2 wt% this compound. copernicus.org

Table 4: this compound in Gasoline and Gasoline Engine Exhaust

| Source | Compound | Concentration (wt% of total organic gas emissions) |

| Gasoline Engine Exhaust (with catalytic converter) | This compound | 1.8 |

| Gasoline Engine Exhaust (without a catalytic converter) | This compound | 1.9 |

| Unburned Gasoline (summertime) | This compound | 3.2 |

Marine, Aviation, and Rail Sectors

The transportation sector, beyond gasoline-powered road vehicles, also contributes to this compound emissions. Trimethylbenzene isomers are common components of aviation fuels. nih.gov A quantitative and qualitative analysis of aviation fuel has been conducted, though specific percentages for this compound were not detailed in the available summary. digitellinc.com

In the marine sector, real-world emission characteristics of VOCs from typical cargo ships have been studied. These studies have identified this compound in the emissions from marine diesel engines. copernicus.orgcopernicus.org

For the rail sector, diesel exhaust is a known source of a variety of chemical compounds. The Occupational Safety and Health Administration (OSHA) includes trimethylbenzene (mixed isomers) in its partial list of chemicals associated with diesel exhaust, which is relevant to emissions from diesel-powered locomotives. osha.gov

Table 5: Detected this compound in Marine Vessel Emissions

| Source | Compound | Detected in Emissions |

| Marine Cargo Ship (Main Engine) | This compound | Yes |

Motor Vehicle Exhaust

Motor vehicle exhaust is a well-documented source of this compound. ca.gov The compound has been detected, though not always quantified, in motor vehicle exhaust by various air resources boards. ca.gov Studies conducted in highway tunnels provide insight into the concentration of this compound in real-world traffic emissions. For instance, in the Elbtunnel in Hamburg, Germany, this compound concentrations in tunnel exhaust air ranged from 47.6 to 59.8 µg/m³. copernicus.org In another study in a highway tunnel in Belgium, the average concentration was found to be 15 µg/m³. copernicus.org

Table 6: Concentration of this compound in Highway Tunnel Exhaust Air

| Location | Compound | Concentration (µg/m³) |

| Elbtunnel (Hamburg, Germany) | This compound | 47.6 - 59.8 |

| The Craeybeckx tunnel (Belgium) | This compound | 15 (average) |

Consumer Product Emissions

This compound is released into the environment through its use in a variety of consumer and commercial products. Its properties as a solvent and component of aromatic hydrocarbon mixtures lead to its inclusion in numerous formulations, resulting in emissions during application, drying, and disposal.

Presence in Solvents and Paint Thinners

This compound is a component of mixed hydrocarbon solvents and is used as a paint thinner. nih.govepa.gov It is part of a petroleum refinery distillation product known as the C9 aromatic fraction, which is added to protective surface coatings and cleaners. epa.govepa.gov The C9 fraction, of which this compound is a major component (typically 40%), is produced in large quantities by oil refineries. epa.govepa.gov While most of this fraction is added to gasoline, a portion is isolated and used in products like solvents and coatings. epa.govepa.gov Its presence in these products leads to its release into the atmosphere as they are used. nih.gov

Emission from Essential Oils and Fragrant Consumer Products

This compound is utilized in the manufacturing of perfumes and dyes. nih.govca.govmicrokat.gr It is also listed as a fragrance ingredient. nih.gov The compound has been reported in Camellia sinensis (tea plant), Artemisia herba-alba (white wormwood), and Carica papaya (papaya). nih.gov Its use in fragrances and its natural occurrence in some plants suggest a pathway for its emission from various scented consumer products.

Usage in Spray Paints, Fuel Injector Cleaners, Hobby Paints, and Shoe Polish

This compound is a known component of various automotive and household maintenance products. For instance, it is listed as an ingredient in some fuel injector cleaners. bobistheoilguy.comquadrabuilders.comwhatsinproducts.com One analysis of a fuel injector cleaner indicated a concentration of less than 3% this compound. whatsinproducts.com Another source notes its presence in Techron Concentrate at 1-5% by weight. bobistheoilguy.com It is also found in gasoline, with its share in US gasoline rising from 0.03–0.5% in the early 1990s to 1.1–2.6% in 2011. wikipedia.org Additionally, its use as a solvent extends to products like spray paints and shoe polish, contributing to its emission from these sources. epa.gov

Waste Treatment Plants

Wastewater treatment plants are a point of entry for this compound into the environment. The compound has been detected in the effluent from these facilities. For example, it was detected at a concentration of 10 µg/L in the effluent from the Los Angeles County wastewater treatment plant. nih.gov It was also found in the secondary effluent from the South Fort Polk Sewage Treatment Plant in Louisiana at concentrations of 0.034 and 0.084 µg/L. nih.gov Influent to the Jones Island publicly-owned treatment plant contained this compound at levels of 7 to 12 ppb, with effluent concentrations below 1 ppb. nih.gov

Environmental Compartmentalization and Transport

Once released, this compound partitions between different environmental compartments, with the atmosphere being a primary medium for its distribution and transport.

Atmospheric Distribution and Concentrations

This compound exists predominantly in the vapor phase in the atmosphere. nih.govca.gov It is released directly to the air from various sources, and it readily evaporates from soil and water. epa.gov Once in the atmosphere, it can be transported over long distances. tdl.org

Studies have measured its concentration in various atmospheric environments. For instance, an in-vehicle study in Raleigh, North Carolina, during the summer of 1988 found the average ambient concentration to be 2.7 micrograms per cubic meter (µg/m³), or 0.55 parts per billion (ppb), with a maximum concentration of 13.7 µg/m³ (2.8 ppb). ca.gov Inside the vehicles, the mean and maximum concentrations were higher, at 15.6 µg/m³ (3.2 ppb) and 39.0 µg/m³ (7.9 ppb), respectively. ca.gov In an offset printing shop, concentrations of this compound ranged from 2.27 to 5.07 mg/m³ (0.46 to 1.03 ppm). nih.gov

The dominant process for its removal from the troposphere is reaction with hydroxyl (OH) radicals. ca.gov The estimated atmospheric half-life and lifetime of this compound due to this reaction are approximately 7 hours and 11 hours, respectively. ca.gov In the presence of ozone, its atmospheric conversion is much slower, with a half-life of more than 24 years, making it a candidate for long-range transport. tdl.org this compound can also contribute to the formation of photochemical smog through its reactions in the air. epa.govepa.govtdl.org

Aquatic Distribution and Concentrations

This compound has been detected in various surface waters. In Minnesota, it was detected in six to twelve percent of surface water samples, with a maximum concentration of 5.2 µg/L. health.state.mn.us In a study of Narragansett Bay, concentrations in seawater were found to range from 0.002 to 0.540 µg/L. epa.gov Due to its volatility, this compound is expected to evaporate from surface waters, with an estimated half-life of three hours in a model river and four days in a model lake. ca.gov

Table 4: Surface Water Concentrations of this compound

| Location | Detection Frequency | Concentration Range (µg/L) | Maximum Concentration (µg/L) | Data Source |

|---|---|---|---|---|

| Minnesota | 6-12% of samples | - | 5.2 | health.state.mn.us |

| Narragansett Bay | - | 0.002 - 0.540 | - | epa.gov |

Groundwater contamination with this compound is a concern due to its mobility in soil and the potential for leaks from underground storage tanks. epa.gov In Wisconsin, a 1998 study detected this compound in 152 out of 1,851 groundwater wells tested, with a mean concentration of 54 µg/L and a high measurement of 5,800 µg/L (5.8 mg/L). ca.gov In Minnesota, the compound has been detected in about one percent of groundwater samples, with a maximum level of 218 µg/L. health.state.mn.us The New Jersey Department of Environmental Protection has set an interim generic ground water quality criterion of 100 µg/L for this compound. nj.gov

Table 5: Groundwater Concentrations of this compound

| Location | Year | Wells Tested | Wells with Detections | Mean Concentration (µg/L) | Maximum Concentration (µg/L) | Data Source |

|---|---|---|---|---|---|---|

| Wisconsin | 1998 | 1851 | 152 | 54 | 5800 | ca.gov |

| Minnesota | - | - | ~1% of samples | - | 218 | health.state.mn.us |

The presence of this compound in drinking water has been documented in various locations. In Minnesota, it has been detected in 0.4% of over 31,000 drinking water samples since 1989, with a maximum level of 80 µg/L. health.state.mn.us A single sample from Cincinnati, Ohio, showed a concentration of 0.127 µg/L, while drinking water from Kitakyushu, Japan, had a concentration of 3.3 µg/L. nih.govepa.gov The California Office of Environmental Health Hazard Assessment has recommended a notification level of 330 µg/L for this compound in drinking water. ca.gov

Table 6: Drinking Water Concentrations of this compound

| Location | Year(s) | Detection Frequency | Maximum Concentration (µg/L) | Data Source |

|---|---|---|---|---|

| Minnesota | Since 1989 | 0.4% of >31,000 samples | 80 | health.state.mn.us |

| Cincinnati, Ohio | 1980 | Single sample | 0.127 | epa.gov |

| Kitakyushu, Japan | - | - | 3.3 | nih.govepa.gov |

Rain and Snow Detection

Atmospheric transport and subsequent deposition are significant pathways for the distribution of volatile organic compounds (VOCs) like this compound. Research has confirmed the presence of this compound in both rain and snow, even in remote locations, indicating its capacity for long-range atmospheric travel.

One study conducted in Portland, Oregon, in 1984 measured this compound in rainwater at concentrations ranging from 16 to 44 nanograms per liter (ng/L). nih.gov Further evidence of its widespread distribution comes from the analysis of snow samples from Antarctica collected between 1987 and 1991. nih.gov In surface snow, concentrations of this compound were found to be between 8 and 180 ng/L. nih.gov In contrast, samples taken from 1 to 2 meters deep had lower concentrations, ranging from below the detection limit of 5 ng/L to 9 ng/L, suggesting potential changes in atmospheric concentrations over time or post-depositional loss processes. nih.gov

Table 1: Detection of this compound in Precipitation

| Sample Type | Location | Year(s) of Collection | Concentration Range (ng/L) |

|---|---|---|---|

| Rainwater | Portland, OR | 1984 | 16 - 44 |

| Surface Snow | Antarctica | 1987-1991 | 8 - 180 |

Soil Contamination

Once released into the environment, this compound can contaminate soil. Its behavior in the soil matrix is influenced by several factors, including its physical and chemical properties and the specific characteristics of the soil. The compound is a liquid that does not bind well to soil, which allows it to move through the ground and potentially enter groundwater. epa.gov It can also evaporate from soil surfaces exposed to air. epa.govtdl.org However, some sources suggest that when released into water, it can bind to soil particles and may take a long time to break down. health.state.mn.us

Biodegradation by microorganisms is a key process in the natural attenuation of this compound in soil. epa.gov Microbes living in soil and water can break down the compound, particularly under aerobic conditions. epa.govnj.gov The potential for anaerobic biodegradation has also been a subject of investigation, as oxygen availability is often limited in contaminated soils and aquifers.

Research using soil and groundwater from an industrial site in Berlin, Germany, demonstrated the continuous and complete biodegradation of this compound under denitrifying (oxygen-free, with nitrate (B79036) available) conditions. researchgate.net Another laboratory study using aquifer materials from Borden, Ontario, Canada, investigated its degradation under various anaerobic conditions. The results showed that after 204 days of incubation, approximately 24% of the initial concentration was degraded under denitrifying conditions. researchgate.net Under iron-reducing conditions, the degradation was more significant, with 47% of the initial concentration being removed, corresponding to a first-order biodegradation rate constant of 0.006 d⁻¹. researchgate.net However, the compound was found to be recalcitrant under sulfate-reducing conditions in the same study. researchgate.net

Table 2: Anaerobic Biodegradation of this compound in Aquifer Material

| Electron-Accepting Condition | Incubation Period (days) | Degradation (%) | First-Order Rate Constant (d⁻¹) |

|---|---|---|---|

| Denitrifying | 204 | ~24% | Not Specified |

| Iron-Reducing | Not Specified | 47% | 0.006 |

Environmental Fate and Transformation of 1,2,4 Trimethylbenzene

Volatilization Studies

1,2,4-Trimethylbenzene is a volatile organic compound that readily evaporates from soil and surface water into the atmosphere. nj.gov Due to its physical and chemical properties, when released into the environment, it is expected to partition significantly into the air. nj.gov In the atmosphere, it exists predominantly in the vapor phase. nj.govca.gov Its low water solubility and character as a liquid with a distinct aromatic odor contribute to its tendency to volatilize from aqueous environments. wikipedia.orgcdc.gov

The potential for this compound to volatilize from water is quantified by its Henry's Law constant. A higher value indicates a greater tendency for a compound to partition from the aqueous phase to the gas phase. Various studies have reported values for this constant, confirming that volatilization is an important environmental fate process.

| Henry's Law Constant | Source |

|---|---|

| 6.16 × 10⁻³ atm·m³/mol | New Jersey Department of Environmental Protection nj.gov |

| 1.5 × 10⁻¹ to 1.8 × 10⁻¹ M/atm | Compilation by Hine and Mookerjee (1975), Mackay and Shiu (1981), Hansen et al. (1995) noaa.gov |

| 4300 Pa·m³/mol | NIST Chemistry WebBook nist.gov |

Biodegradation Research

Under aerobic conditions, where oxygen is present, this compound is subject to biodegradation by indigenous microorganisms. nj.gov This process is a significant pathway for the compound's natural attenuation in contaminated environments. Research has shown that aromatic hydrocarbons like this compound are readily degradable in aerobic surface water and soil systems. provectusenvironmental.com In studies of contaminated groundwater, significant decreases in this compound concentrations have been attributed to biological attenuation under geochemical conditions favorable for microbial activity. provectusenvironmental.com

The primary mechanism for the removal of this compound from the troposphere is through oxidation by photochemically-produced hydroxyl (OH) radicals. nj.govca.gov This atmospheric oxidation is a dominant fate process, with a calculated half-life estimated to be between 7 and 12 hours. nj.govca.gov

The oxidation process is initiated by the addition of an OH radical to the aromatic ring, forming 1,2,4-TMB-OH adducts. rsc.org In the presence of oxygen (O₂), these adducts can undergo two main pathways: an irreversible H-abstraction to form phenolic compounds, or a reversible addition of O₂ to form peroxy radicals. rsc.org These peroxy radicals can then cyclize to form bicyclic radicals. rsc.org Further reactions with O₂ lead to the formation of bicyclic peroxy and alkoxyl radicals. rsc.org The degradation of these intermediates can break the aromatic ring, ultimately forming 1,2-dicarbonyl products, unsaturated 1,4-dicarbonyl co-products, and a class of epoxy-1,4-dicarbonyl compounds. rsc.org In addition to hydroxyl radicals, nitrate (B79036) radicals also contribute to the atmospheric degradation of this compound, although over a longer timescale, with half-lives estimated at 6 to 30 days. nj.gov

Aerobic Biodegradation

Biodegradation in Activated Sludge

The activated sludge process, a cornerstone of wastewater treatment, employs a complex microbial community to degrade organic pollutants. While specific kinetic data for the biodegradation of this compound in conventional activated sludge systems is not extensively detailed in readily available literature, high removal efficiencies have been observed in treatment systems that incorporate aerobic stages. For instance, a system utilizing both anaerobic and aerobic reactors achieved high removals of this compound, indicating its susceptibility to aerobic microbial metabolism. researchgate.net The efficiency of removal in such systems is contingent on various operational parameters, including solids retention time (SRT) and the presence of co-contaminants.

Table 1: Aerobic Biodegradation of this compound in a Combined Treatment System

| Treatment System | Hydraulic Residence Time (HRT) | Organic Loading Rate (OLR) | Removal Efficiency | Reference |

|---|---|---|---|---|

| Anaerobic and Aerobic Reactors | Anaerobic: 2.7 h, Aerobic: 2.2 h | Varied | High | researchgate.net |

Biofiltration Studies

Biofiltration is an effective technology for the treatment of volatile organic compounds (VOCs) from contaminated air streams. The performance of biofilters in removing this compound is influenced by factors such as the filter media, microbial community, and nutrient availability. Research has shown that the biodegradability of aromatic compounds in biofilters can be related to the degree of substitution on the aromatic ring.

One comparative study on the biofiltration of toluene (B28343), xylene, and this compound found that this compound exhibited the lowest maximum conversion, highlighting the impact of its molecular structure on biodegradability. nih.gov Another study evaluating the performance of biofilters at biowaste treatment sites reported a mean removal efficiency of 46% for this compound.

Table 2: Biofiltration Removal Efficiency of this compound

| Biofilter Type | Packing Material | Maximum Conversion | Mean Removal Efficiency | Reference |

|---|---|---|---|---|

| Compost-based | Compost | 70% | - | nih.gov |

| Site Biofilter | Not Specified | - | 46% (±10%) |

Anaerobic Biodegradation

Under anoxic conditions, the biodegradation of this compound can proceed with alternative electron acceptors. The efficiency of this process is highly dependent on the prevailing redox conditions.

Under Denitrifying Conditions

The biodegradation of this compound has been observed under denitrifying conditions in both laboratory and field settings. nih.gov Studies have demonstrated the potential for complete removal of this compound in the presence of nitrate. The rate of degradation, however, can vary significantly depending on the specific microbial consortia and environmental conditions.

One study investigating the anaerobic biodegradation of trimethylbenzene isomers found that this compound was continuously and completely degraded under denitrifying conditions, irrespective of the temperature (between 10–20 °C) and residence time. nih.gov In contrast, another study observed a slower degradation, with approximately 24% of the initial concentration being removed over 204 days of incubation.

Table 3: Anaerobic Biodegradation of this compound Under Denitrifying Conditions

| Study Conditions | Temperature (°C) | Degradation | First-Order Biodegradation Rate Constant (d⁻¹) | Reference |

|---|---|---|---|---|

| Microcosms and 1D-column experiments | 10–20 | Continuous and complete | 0.05 to 0.21 | nih.gov |

| Laboratory microcosms with aquifer materials | Not Specified | ~24% after 204 days | Not Reported |

Under Sulfate-Reducing Conditions

The biodegradation of this compound can also occur under sulfate-reducing conditions, although the process appears to be more sensitive to temperature. Research has shown that at higher temperatures, continuous and complete biodegradation is achievable.

A study on trimethylbenzene isomers demonstrated that under sulfate-reducing conditions, the biodegradability of this compound was continuous and complete at 20 °C, with first-order biodegradation rate constants ranging from 0.05 to 0.21 d⁻¹. nih.gov However, no degradation was observed at a lower temperature of 10 °C. nih.gov Conversely, another investigation found that trimethylbenzene isomers were recalcitrant under sulfate-reducing conditions, suggesting that the microbial populations and other site-specific factors play a crucial role.

Table 4: Anaerobic Biodegradation of this compound Under Sulfate-Reducing Conditions

| Study Conditions | Temperature (°C) | Degradation | First-Order Biodegradation Rate Constant (d⁻¹) | Reference |

|---|---|---|---|---|

| Microcosms and 1D-column experiments | 20 | Continuous and complete | 0.05 to 0.21 | nih.gov |

| Microcosms and 1D-column experiments | 10 | No degradation | Not Applicable | nih.gov |

| Laboratory microcosms with aquifer materials | Not Specified | Recalcitrant | Not Applicable |

Under Iron-Reducing Conditions

Significant biodegradation of this compound has been observed under iron-reducing conditions. This pathway can be a key process for the natural attenuation of this compound in iron-rich anaerobic environments.

In a laboratory microcosm study using aquifer materials, this compound was degraded to 47% of its initial concentration under iron-reducing conditions. The study reported a first-order biodegradation rate constant of 0.006 d⁻¹. This research highlights the importance of considering iron reduction as a significant terminal electron-accepting process for the bioremediation of this compound.

Table 5: Anaerobic Biodegradation of this compound Under Iron-Reducing Conditions

| Study Conditions | Degradation | First-Order Biodegradation Rate Constant (d⁻¹) | Reference |

|---|---|---|---|

| Laboratory microcosms with aquifer materials | 47% of initial concentration | 0.006 |

Factors Influencing Biodegradation Kinetics

The rate and extent of this compound biodegradation are influenced by a variety of environmental and chemical factors. Understanding these factors is critical for predicting the fate of this compound and for designing effective bioremediation strategies.

Molecular Structure: The biodegradability of aromatic compounds is often inversely related to the number of methyl substitutions on the benzene (B151609) ring. In a biofiltration study, the conversion of aromatic compounds followed the order: toluene > xylene > this compound, with maximum conversions of 95%, 80%, and 70%, respectively. nih.gov

Temperature: Temperature plays a significant role, particularly in anaerobic processes. For instance, under sulfate-reducing conditions, the biodegradation of this compound was observed to be continuous and complete at 20°C, while no degradation occurred at 10°C. nih.gov

Electron Acceptor Availability: The type and availability of electron acceptors are primary determinants of the biodegradation pathway and rate. As detailed in the sections above, this compound can be degraded under denitrifying, sulfate-reducing, and iron-reducing conditions, with varying efficiencies.

Nutrient Availability: In biofiltration systems, the supply of essential nutrients like nitrogen is crucial for microbial activity. A study on the biofiltration of aromatic compounds identified three degradation regimes based on nitrogen input: an N-limitation regime, an N-optimum regime, and an N-excess regime. The N-excess regime was found to particularly affect the biodegradation of xylene and trimethylbenzene. nih.gov

Table 6: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene |

| Xylene |

| Ethylbenzene |

| 1,2-Dichlorobenzene |

| 1,2,4-Trichlorobenzene |

| Styrene |

Atmospheric Chemistry and Photo-oxidation

In the atmosphere, this compound is primarily removed through photo-oxidation reactions. These reactions are initiated by photochemically generated radicals, most importantly the hydroxyl radical (OH), which plays a central role in the daytime chemistry of the troposphere.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with hydroxyl radicals is the dominant atmospheric loss process for this compound. copernicus.orgrsc.orgrsc.org This reaction is rapid and leads to the formation of a variety of oxygenated products, which can contribute to the formation of secondary organic aerosol (SOA) and ozone in urban and industrial areas. The reaction proceeds mainly through the addition of the OH radical to the aromatic ring, with a smaller contribution from the abstraction of a hydrogen atom from one of the methyl groups. copernicus.org

The initiation of the atmospheric oxidation of this compound is dominated by the addition of the OH radical to the aromatic ring. rsc.orgrsc.org This addition can occur at different positions on the ring, leading to the formation of various isomeric OH-adducts. Quantum chemistry calculations have shown that the addition of the OH radical is most favorable at the C1, C3, and C5 positions of the this compound molecule. rsc.org The formation of these 1,2,4-TMB-OH adducts has specific branching ratios, with the addition to C5 being the most dominant pathway. rsc.org

| OH Addition Position | Adduct Formed | Branching Ratio | Reference |

|---|---|---|---|

| C1 | R1 | 0.22 | rsc.org |

| C3 | R3 | 0.19 | rsc.org |

| C5 | R5 | 0.38 | rsc.org |

Following their formation, the 1,2,4-TMB-OH adducts react rapidly with molecular oxygen (O₂) in the troposphere. rsc.orgrsc.org This reaction can proceed through two main pathways: an irreversible H-abstraction that leads to the formation of phenolic compounds, and a reversible addition of O₂ to form TMB-OH-O₂ peroxy radicals. rsc.org

Contribution to Photochemical Smog Formation

This compound, as an anthropogenic volatile organic compound (VOC), is a significant contributor to the formation of photochemical smog. osti.govscispace.comiosrjournals.org Photochemical smog is a type of air pollution characterized by the presence of secondary pollutants, most notably ground-level ozone (O₃), formed through chemical reactions involving primary pollutants in the presence of sunlight. scispace.comiosrjournals.org

The oxidation of aromatic hydrocarbons like this compound in the troposphere plays a crucial role in the generation of ozone. osti.gov The process is initiated by sunlight, which drives the reactions between nitrogen oxides (NOx) and VOCs. iosrjournals.org The degradation of this compound produces radical species that facilitate the oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ by sunlight regenerates NO and produces an oxygen atom, which then combines with molecular oxygen (O₂) to form ozone. This cycle leads to the accumulation of ozone and other harmful components of photochemical smog, such as peroxyacyl nitrates (PANs) and aldehydes. iosrjournals.org

Atmospheric Photo-oxidation Half-lives

The primary degradation pathway for this compound in the atmosphere is its reaction with hydroxyl radicals (OH). epa.gov The persistence of this compound in the atmosphere is therefore determined by the rate of this reaction. The atmospheric half-life for the degradation of this compound by reaction with OH radicals is estimated to be between 11 and 12 hours. epa.gov This relatively short half-life indicates that it is readily removed from the atmosphere through photo-oxidation processes.

Bioaccumulation Studies

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, air, food). Studies and estimations suggest that this compound has a low to moderate potential for bioaccumulation.

Based on estimated bioconcentration factors (BCF) ranging from 31 to 275, this compound is not expected to be highly bioaccumulative. nj.gov The bioconcentration factor is a measure of the extent of chemical partitioning at steady state between a fish and water. Another source estimates a BCF of 439, which still suggests that significant bioaccumulation is unlikely due to the compound's high volatility. epa.gov International Chemical Safety Cards also note that bioaccumulation of this chemical may occur in fish. inchem.org

In studies on rats administered single oral doses of radiolabelled this compound, the compound was found to be rapidly and widely distributed throughout the body. nih.gov The highest concentrations were observed in adipose tissue, indicating some affinity for fatty tissues. nih.gov However, tissue levels declined rapidly, with over 99% of the administered radioactivity being recovered in the urine within 24 hours, suggesting efficient metabolism and excretion rather than long-term accumulation. nih.gov

| Parameter | Value | Interpretation | Source |

| Bioconcentration Factor (BCF) | 31-275 | Low bioaccumulation potential | nj.gov |

| Bioconcentration Factor (BCF) | 439 | Not significant due to high volatility | epa.gov |

| Animal Tissue Distribution | Highest levels in adipose tissue | Affinity for fatty tissues | nih.gov |

| Excretion Rate (Rats) | >99% in urine within 24 hours | Rapid metabolism and excretion | nih.gov |

Storage in Plants and Animals

This compound can be taken up and stored by both plants and animals, particularly in environments with existing contamination. epa.gov While comprehensive data on specific storage mechanisms in a wide variety of plant species is limited, the primary route of exposure is through contaminated air, soil, and water. epa.gov

In animal studies, this compound is readily absorbed and demonstrates a clear tendency for distribution to fatty tissues. Following oral administration in rats, radio-labeled this compound was found to be rapidly and widely distributed throughout the body, with the most significant concentrations consistently observed in adipose tissue. nih.gov One study noted that up to 28% of the administered dose was found in the adipose tissue three hours after dosing. nih.gov

Research on rats has provided detailed insights into the tissue distribution of this compound. After inhalation exposure, a steady state was reached in most tissues between three and seven days. However, the highest concentration in fat was measured on the first day, followed by a significantly lower steady-state level from day 3 to day 14. nih.gov The fat-to-blood concentration ratio was determined to be 63, indicating a strong affinity for lipid-rich tissues. nih.gov Despite this initial high concentration in fat, tissue levels of this compound and its metabolites decline rapidly, with the majority of the compound being excreted within 24 hours. nih.gov

Accumulation in Adipose Tissue in Humans

In humans, this compound is readily absorbed following inhalation, and like in animal models, it accumulates in adipose tissue. nih.gov This is due to its lipophilic nature, meaning it has a high affinity for fats. When inhaled, the compound passes from the lungs into the bloodstream and is then distributed to various tissues, with a preference for those rich in lipids, such as body fat. epa.govnih.gov

Studies involving human volunteers exposed to this compound have demonstrated its accumulation in a deep compartment, which is most likely adipose tissue. nih.gov This is supported by the large volumes of distribution and long terminal half-lives in the blood, which have been recorded to be between 78 and 120 hours. nih.gov This prolonged half-life suggests that the compound is stored in the body and slowly released over time. The body eventually eliminates this compound and its metabolites primarily through urine and exhalation. epa.govnih.gov

Bioaccumulation in Aquatic Organisms

This compound has the potential to bioaccumulate in aquatic organisms. sci-hub.boxnih.gov Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in the surrounding environment. Due to its chemical properties, this compound is more likely to accumulate in aquatic life compared to some of its other isomers, such as 1,3,5-trimethylbenzene, partly because it is more soluble in water. sci-hub.box